molecular formula C18H23N3O5 B2392648 N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 899747-26-3

N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2392648
CAS No.: 899747-26-3
M. Wt: 361.398
InChI Key: SQZHDYCKPTWQTE-UHFFFAOYSA-N
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Description

“N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. This compound features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a coupling reagent to attach the 3,4-dimethoxyphenyl group to the oxalamide backbone.

    Incorporation of the 2-(dimethylamino)-2-(furan-2-yl)ethyl group: This is usually done through a nucleophilic substitution reaction, where the furan ring is introduced via a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

“N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Study of its interactions with biological macromolecules.

    Material Science: Use as a building block for the synthesis of advanced materials.

    Industry: Intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of “N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-(methylamino)-2-(furan-2-yl)ethyl)oxalamide

Uniqueness

“N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” is unique due to the presence of both the dimethylamino and furan-2-yl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-21(2)13(14-6-5-9-26-14)11-19-17(22)18(23)20-12-7-8-15(24-3)16(10-12)25-4/h5-10,13H,11H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZHDYCKPTWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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